
7-Bromo-2-methoxyquinoline
Descripción general
Descripción
7-Bromo-2-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 7-Bromo-2-methoxyquinoline is 1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
7-Bromo-2-methoxyquinoline is a solid compound . It is stored at room temperature in an inert atmosphere .
Aplicaciones Científicas De Investigación
- Application Summary : Brominated quinolines, including 7-Bromo-2-methoxyquinoline, are used as precursors for carbon-carbon bond formation to afford novel substituted quinoline derivatives .
- Methods of Application : The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions . This process involves the reaction of 8-substituted quinolines with a brominating agent, resulting in the formation of brominated quinoline derivatives .
- Results or Outcomes : The bromination process resulted in the formation of various brominated quinoline derivatives, including 7-Bromo-2-methoxyquinoline . These compounds have potential applications in the pharmaceutical and material industries .
- Application Summary : Quinoline and its derivatives, including 7-Bromo-2-methoxyquinoline, are considered targets for the development of synthetic strategies and evaluation of biological activities .
- Methods of Application : Various protocols have been established for the synthesis of 8-substituted quinolines, such as hydroxy-, methoxy-, amino-, and halogen-substituted quinolines . These methods involve the reaction of quinoline with different substituents to form the desired quinoline derivatives .
- Results or Outcomes : Quinoline and its derivatives have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
Scientific Field: Synthetic Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline and its derivatives are used in the synthesis of dyes and in the preparation of hydroxyquinoline sulfate and niacin .
- Methods of Application : These compounds can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Conrad-Limpach synthesis .
- Results or Outcomes : These methods have been used to produce a variety of quinoline derivatives, which have found applications in the dye industry and in the synthesis of pharmaceuticals .
- Application Summary : Quinoline derivatives have been used in the development of optoelectronic materials .
- Methods of Application : These materials are synthesized by incorporating quinoline derivatives into polymers or other matrices .
- Results or Outcomes : The resulting materials have been used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Scientific Field: Industrial Chemistry
Scientific Field: Material Science
- Application Summary : Quinoline and its derivatives are used in the synthesis of dyes and in the preparation of hydroxyquinoline sulfate and niacin .
- Methods of Application : These compounds can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Conrad-Limpach synthesis .
- Results or Outcomes : These methods have been used to produce a variety of quinoline derivatives, which have found applications in the dye industry and in the synthesis of pharmaceuticals .
- Application Summary : Quinoline derivatives have been used in the development of optoelectronic materials .
- Methods of Application : These materials are synthesized by incorporating quinoline derivatives into polymers or other matrices .
- Results or Outcomes : The resulting materials have been used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Scientific Field: Industrial Chemistry
Scientific Field: Material Science
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAPTVOXJPIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557555 | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methoxyquinoline | |
CAS RN |
99455-08-0 | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99455-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




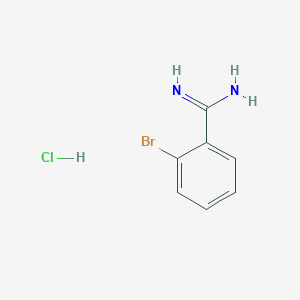
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)
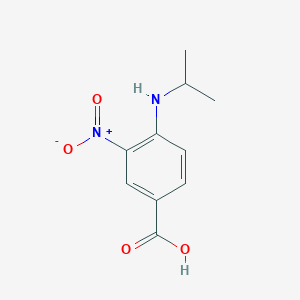
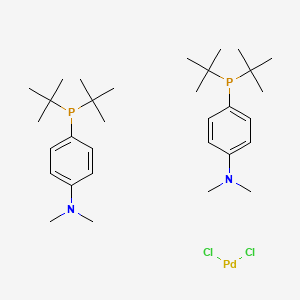
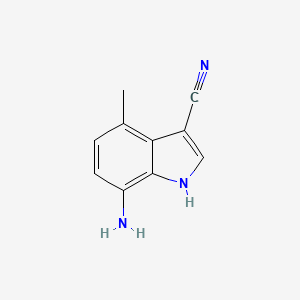
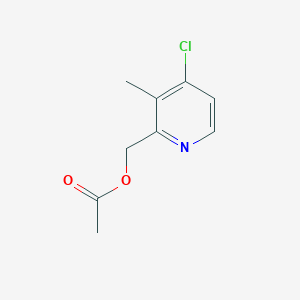
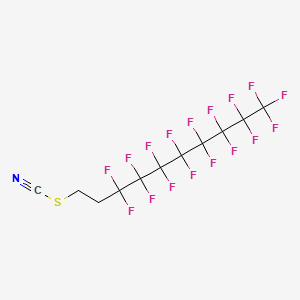
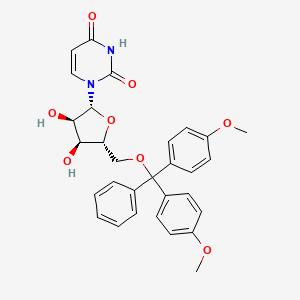
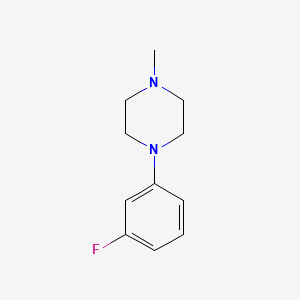
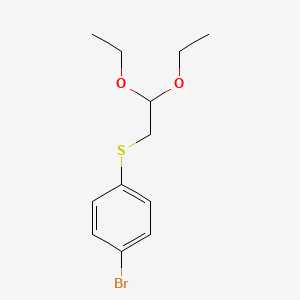
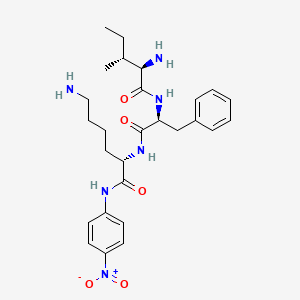
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)